4-Aminobenzohydrazide
Overview
Description
p-Aminobenzohydrazide: , also known as 4-aminobenzohydrazide, is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of benzoic acid and contains both an amino group and a hydrazide group. This compound is known for its role as an irreversible inhibitor of myeloperoxidase, an enzyme involved in the body’s immune response .
Mechanism of Action
Target of Action
The primary target of 4-Aminobenzohydrazide is myeloperoxidase (MPO) . MPO is the most abundant protein in neutrophils and plays a central role in microbial killing and inflammatory tissue damage .
Mode of Action
This compound acts as an irreversible inhibitor of myeloperoxidase . It interacts with MPO and inhibits its activity, reducing the production of hypochlorous acid (HOCl), a potent oxidant produced by MPO .
Biochemical Pathways
The inhibition of MPO by this compound affects the production of hypochlorous acid . This disruption can impact various biochemical pathways, particularly those involved in microbial killing and inflammatory responses .
Pharmacokinetics
Its solubility in various solvents like DMF and DMSO suggests that it may have good bioavailability .
Result of Action
The inhibition of MPO by this compound leads to a reduction in the production of hypochlorous acid . This can result in decreased microbial killing and inflammatory tissue damage, given the role of MPO and HOCl in these processes .
Biochemical Analysis
. .
Biochemical Properties
4-Aminobenzohydrazide is known to be an irreversible inhibitor of myeloperoxidase (MPO), an enzyme involved in the immune response . It interacts with MPO to reduce the production of hypochlorous acid, a potent antimicrobial agent .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of MPO. By reducing the production of hypochlorous acid, this compound can influence cell function, particularly in neutrophils, the type of white blood cells where MPO is most abundant .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MPO and inhibiting its enzymatic activity . This prevents the conversion of hydrogen peroxide to hypochlorous acid, thereby modulating the cellular oxidative stress response .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown to reduce infarct volume and the severity of neurological deficits in a mouse model of cerebral ischemia .
Metabolic Pathways
Given its role as an MPO inhibitor, it likely interacts with pathways involving the immune response and oxidative stress .
Subcellular Localization
Given its role as an MPO inhibitor, it is likely to be found in locations where MPO is present, such as the azurophilic granules of neutrophils .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for synthesizing p-aminobenzohydrazide involves the reduction of p-nitrobenzoic acid to p-aminobenzoic acid, followed by the reaction with hydrazine hydrate to form p-aminobenzohydrazide.
Condensation Reactions: Another method involves the condensation of p-aminobenzoic acid with hydrazine under acidic conditions.
Industrial Production Methods: Industrial production of p-aminobenzohydrazide typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of azides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Chemistry:
- p-Aminobenzohydrazide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology:
- It serves as an inhibitor of myeloperoxidase, making it useful in studies related to inflammation and immune response .
Medicine:
- Research has shown its potential in reducing infarct volume and neurological deficits in models of cerebral ischemia .
Industry:
Comparison with Similar Compounds
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with similar structural features.
Tetracaine: A potent local anesthetic used in ophthalmology.
Uniqueness:
- Unlike benzocaine and procaine, which are primarily used for their anesthetic properties, p-aminobenzohydrazide is unique in its role as a myeloperoxidase inhibitor. This makes it particularly valuable in research related to inflammation and oxidative stress .
Properties
IUPAC Name |
4-aminobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBZMCGPFHZRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201720 | |
Record name | 4-Aminobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-17-7 | |
Record name | 4-Aminobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5351-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzhydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Aminobenzohydrazide has the molecular formula C7H9N3O and a molecular weight of 151.16 g/mol. [] Its spectroscopic data, including IR, 1H NMR, and 13C NMR, can be found in various studies. [, ] For example, a significant peak in the IR spectrum around 1600 cm-1 confirms the presence of the carbonyl group. []
A: this compound serves as a versatile building block in organic synthesis, primarily as a precursor for various heterocyclic compounds. [, , ] It readily reacts with aldehydes and ketones to form hydrazones, which can be further derivatized into thioureas, oxadiazoles, and other valuable scaffolds. [, ]
A: Research indicates that novel hybrid molecules incorporating both purine and isatin moieties, linked by this compound, display potential as anticancer agents. [] These hybrids exhibit multikinase inhibition, targeting key enzymes like EGFR, HER2, VEGFR2, and CDK2, thereby inhibiting cancer cell proliferation and metastasis. []
A: Studies demonstrate that modifying this compound with specific functional groups leads to potent FAAH inhibitors. [] Molecular docking studies reveal that these derivatives interact with the catalytic triad of FAAH, with compound 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid showing remarkable potency (IC50 = 1.62 nM). []
A: The kinetic compensation effect (KCE) observed during the thermal breakdown of these complexes suggests a similarity in the decomposition mechanism across various experimental conditions. [] This finding aids in understanding the stability of these complexes and optimizing their applications.
A: Yes, researchers have successfully employed this compound for the affinity purification of peroxidases from various plant sources, including runner beans and white cabbage. [, ] This method has proven efficient, achieving high purification folds and acceptable yields. [, ]
A: Studies on white cabbage peroxidase reveal that this compound acts as a non-competitive inhibitor. [] This suggests that it binds to the enzyme at a site distinct from the substrate-binding site, affecting the enzyme's catalytic activity.
A: Research suggests that thiourea derivatives synthesized from this compound hydrazones exhibit promising antiviral and antitubercular activities. [, ] These compounds have shown in vitro activity against various viruses, including HIV-1, HIV-2, and HSV, and against Mycobacterium tuberculosis H37 Rv. []
A: Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of this compound-based titanium (IV) Schiff base complexes. [] These calculations provide valuable insights into the complex's geometry, electronic transitions, and potential applications. []
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